molecular formula C11H13NO B11911127 (2-Methylaziridin-1-yl)(o-tolyl)methanone CAS No. 21384-42-9

(2-Methylaziridin-1-yl)(o-tolyl)methanone

Cat. No.: B11911127
CAS No.: 21384-42-9
M. Wt: 175.23 g/mol
InChI Key: QILQUIIZFMPDFS-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(o-tolyl)methanone is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tolyl group, which is a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylaziridin-1-yl)(o-tolyl)methanone typically involves the reaction of o-tolylmethanone with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic attack of the aziridine on the carbonyl group of the tolyl methanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Methylaziridin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols or amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Alcohols or amines.

    Substitution: Substituted aziridines or other derivatives.

Scientific Research Applications

(2-Methylaziridin-1-yl)(o-tolyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(o-tolyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modification of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylaziridin-1-yl)(p-tolyl)methanone: Similar structure but with the methyl group on the para position of the benzene ring.

    (2-Methylaziridin-1-yl)(m-tolyl)methanone: Similar structure but with the methyl group on the meta position of the benzene ring.

    (2-Ethylaziridin-1-yl)(o-tolyl)methanone: Similar structure but with an ethyl group on the aziridine ring instead of a methyl group.

Uniqueness

(2-Methylaziridin-1-yl)(o-tolyl)methanone is unique due to the specific positioning of the methyl group on the aziridine ring and the o-tolyl group. This specific arrangement influences its reactivity and the types of interactions it can have with molecular targets, making it distinct from its analogs.

Properties

CAS No.

21384-42-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-5-3-4-6-10(8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI Key

QILQUIIZFMPDFS-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC=C2C

Origin of Product

United States

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